molecular formula C12H9N3 B611319 5-Pyridin-4-yl-1H-indazole CAS No. 885272-55-9

5-Pyridin-4-yl-1H-indazole

Cat. No.: B611319
CAS No.: 885272-55-9
M. Wt: 195.23
InChI Key: CILGVAIRQUNMLT-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-1H-indazole is a heterocyclic compound that features a pyridine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities .

Mechanism of Action

Target of Action

5-Pyridin-4-yl-1H-indazole, also known as 5-(Pyridin-4-yl)-1H-indazole, is a complex compound with a variety of potential targets. The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell proliferation .

Mode of Action

It is believed that the compound interacts with its targets by binding to the active sites of these proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by these proteins, potentially influencing cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the cAMP-dependent protein kinase pathway, which plays a key role in cellular signal transduction, could be affected . The downstream effects of this interaction could include changes in gene expression, cell growth, and proliferation .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by these properties . For instance, the rate and extent of absorption can affect the compound’s bioavailability, while its distribution within the body can determine the tissues and cells it can reach .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and their roles in various cellular processes. For example, by modulating the activity of cAMP-dependent protein kinases, the compound could influence cell growth and proliferation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-yl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the indazole core . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-yl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pyridin-4-yl-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable compound in various fields of research .

Properties

IUPAC Name

5-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILGVAIRQUNMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694654
Record name 5-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-55-9
Record name 5-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-55-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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